

Application Notes and Protocols: Indatraline Hydrochloride for Neurochemical Profiling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indatraline hydrochloride*

Cat. No.: *B1671864*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Indatraline hydrochloride** (also known as Lu 19-005) is a potent, non-selective monoamine transporter inhibitor.[1] It effectively blocks the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by binding to their respective transporters: SERT, DAT, and NET.[2] Due to its action as a triple reuptake inhibitor with a slow onset and long duration of action compared to substances like cocaine, indatraline is a valuable pharmacological tool for neurochemical profiling.[1][3][4] It is frequently used in preclinical research to study the roles of monoamine systems in various neurological and psychiatric conditions, including depression and substance use disorders.[3][5] Recent studies have also uncovered its role in inducing autophagy through the mTOR signaling pathway, suggesting its potential in research beyond monoamine transport.[6]

These application notes provide an overview of **indatraline hydrochloride's** properties and detailed protocols for its use in key neurochemical profiling experiments.

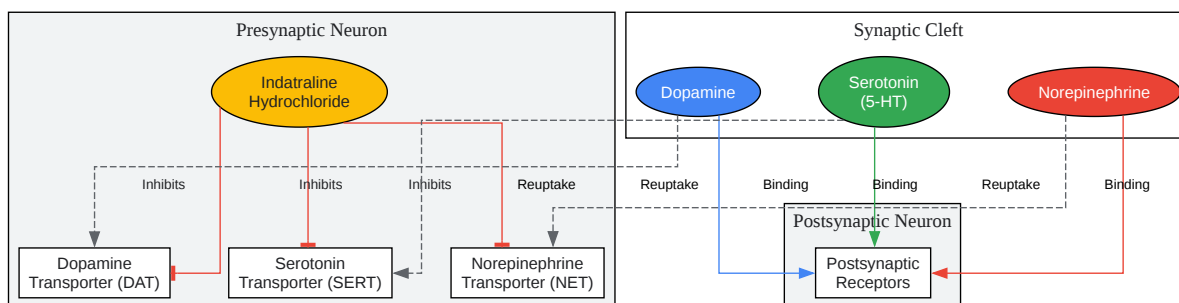
Physicochemical Properties and Solubility

A clear understanding of **indatraline hydrochloride's** physical and chemical characteristics is essential for accurate and reproducible experimental design.

Property	Value	Reference
Chemical Name	(1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride	[2]
Alternative Names	Lu 19-005	[1]
Molecular Weight	328.67 g/mol	[2]
Formula	C ₁₆ H ₁₅ Cl ₂ N·HCl	[2]
CAS Number	96850-13-4	[2]
Purity	≥98% (by HPLC)	[2]
Appearance	White to off-white solid	N/A
Storage	Desiccate at room temperature	[2]
Solubility	Soluble to 10 mM in water (with gentle warming) and to 100 mM in DMSO.	[2]

Mechanism of Action: Monoamine Transporter Inhibition

Indatraline exerts its primary effect by inhibiting the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the activity of these neurotransmitters in the synapse.



[Click to download full resolution via product page](#)

Caption: Indatraline blocks DAT, SERT, and NET, increasing synaptic neurotransmitter levels.

Application 1: In Vitro Neurotransmitter Transporter Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptors or transporters. Indatraline's high affinity for all three monoamine transporters can be quantified using this method.

Quantitative Data: Binding Affinities (K_i)

The inhibitory constant (K_i) represents the concentration of a ligand that will bind to half the available binding sites at equilibrium. Lower K_i values indicate higher binding affinity.

Compound	DAT K _i (nM)	SERT K _i (nM)	NET K _i (nM)	Reference
Indatraline	1.7	0.42	5.8	[2]
4-Methoxy Indatraline (13a)	1.7	63	27	[7]
5-Methoxy Indatraline (13b)	9.4	6.5	76.5	[7]
6-Methoxy Indatraline (13c)	11.6	1.1	15	[7]
(-)-HY038 (hydroxy-analog)	3.2	-	20	[8]
(+)-HY038 (hydroxy-analog)	32	-	159	[8]

Experimental Protocol: Radioligand Binding Assay

This protocol is a representative method for determining the K_i of indatraline for DAT, SERT, and NET using rat brain tissue. The method is based on competitive displacement of a specific radioligand.[7]

1. Materials and Reagents:

- **Indatraline hydrochloride** stock solution (e.g., 1 mM in DMSO).
- Radioligands: [¹²⁵I]RTI-55 (for DAT and SERT), [³H]nisoxetine (for NET).[7]
- Non-specific binding agents: Benztropine (for DAT), Citalopram (for SERT), Desipramine (for NET).
- Tissue source: Rat striatum (for DAT), frontal cortex (for SERT), or hippocampus (for NET).
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Scintillation fluid and vials.

- Glass fiber filters (e.g., Whatman GF/B).
- Filtration manifold and vacuum pump.
- Scintillation counter.

2. Membrane Preparation:

- Dissect the desired brain region on ice.
- Homogenize the tissue in ice-cold assay buffer using a Polytron homogenizer.
- Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
- Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.
- Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL (determined by Bradford or BCA assay).

3. Binding Assay:

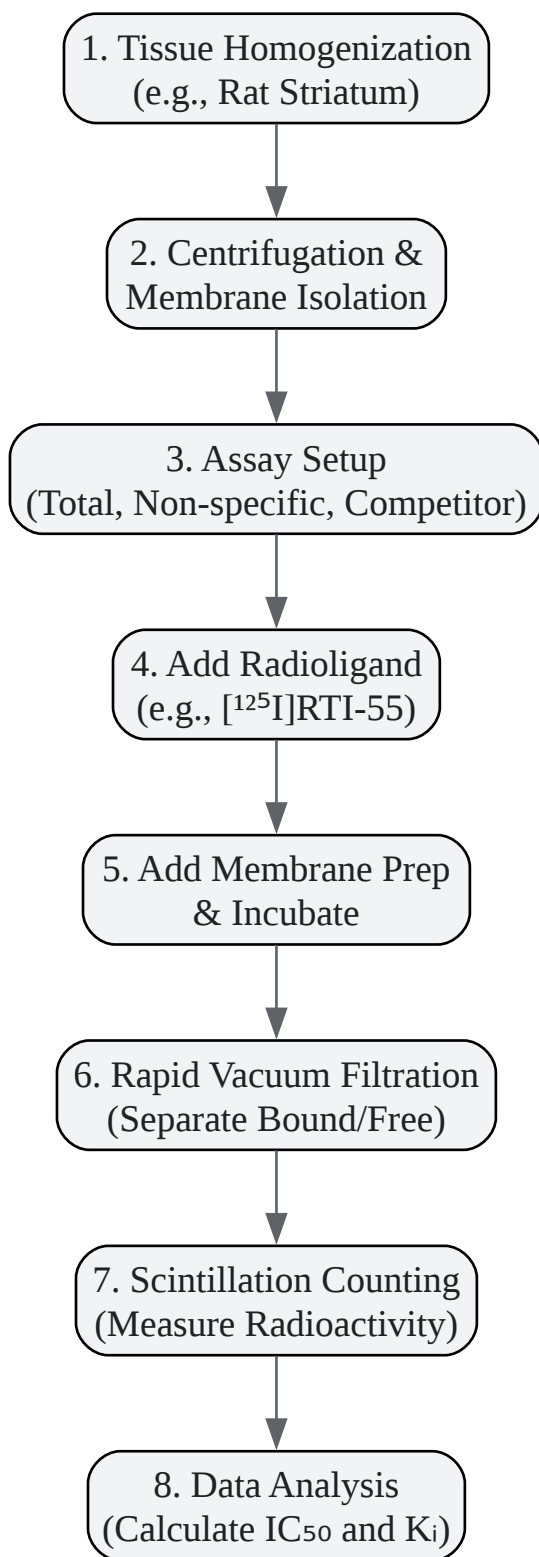
- Set up assay tubes in triplicate for total binding, non-specific binding, and competitor (Indatraline) concentrations.
- Add assay buffer to each tube.
- For competitor tubes, add varying concentrations of indatraline (e.g., 10^{-11} to 10^{-5} M).
- For non-specific binding tubes, add a high concentration of the appropriate non-specific agent (e.g., 10 µM benztrapine for DAT).
- Add the radioligand to all tubes at a concentration near its K_d (e.g., ~50 pM for [125 I]RTI-55).
- Add the membrane preparation to initiate the binding reaction.
- Incubate for 60-90 minutes at room temperature.

4. Separation and Counting:

- Rapidly terminate the reaction by vacuum filtration through glass fiber filters.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and vortex.
- Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

5. Data Analysis:

- Calculate specific binding by subtracting non-specific CPM from total CPM.
- Plot the percentage of specific binding against the log concentration of indatraline.
- Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC_{50} value.
- Convert the IC_{50} to a K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the radioligand concentration and K_d is its dissociation constant.



[Click to download full resolution via product page](#)

Caption: Workflow for a competitive radioligand binding assay to determine K_i values.

Application 2: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.^[9]

Administering indatraline allows researchers to observe its direct impact on synaptic concentrations of DA, 5-HT, and NE in real-time.

Experimental Protocol: Microdialysis in Rats

This protocol describes the measurement of extracellular dopamine in the nucleus accumbens of a rat following systemic administration of indatraline.

1. Materials and Reagents:

- **Indatraline hydrochloride** dissolved in sterile saline or vehicle.
- Stereotaxic apparatus for surgery.
- Microdialysis probes (e.g., CMA 12) with appropriate membrane length and cutoff.
- Microinfusion pump and liquid switch.
- Fraction collector (refrigerated).
- Artificial cerebrospinal fluid (aCSF), filtered and degassed (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4).
- HPLC system with electrochemical detection (HPLC-ED) for monoamine analysis.

2. Surgical Procedure:

- Anesthetize the rat (e.g., with isoflurane) and place it in the stereotaxic frame.
- Surgically expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens).
- Slowly lower a guide cannula to the correct stereotaxic coordinates.
- Secure the cannula to the skull with dental cement and anchor screws.

- Allow the animal to recover for 5-7 days post-surgery.

3. Microdialysis Experiment:

- On the day of the experiment, place the rat in a testing chamber that allows free movement.
- Gently insert the microdialysis probe through the guide cannula into the target brain region.
- Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
- Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).[\[10\]](#)
- Allow a 90-120 minute equilibration period.
- Collect baseline samples every 20 minutes for at least one hour to ensure stable neurotransmitter levels.
- Administer **indatraline hydrochloride** (e.g., 0.1 - 1.0 mg/kg, intraperitoneally).[\[3\]](#)
- Continue collecting dialysate samples every 20 minutes for 2-3 hours post-injection.

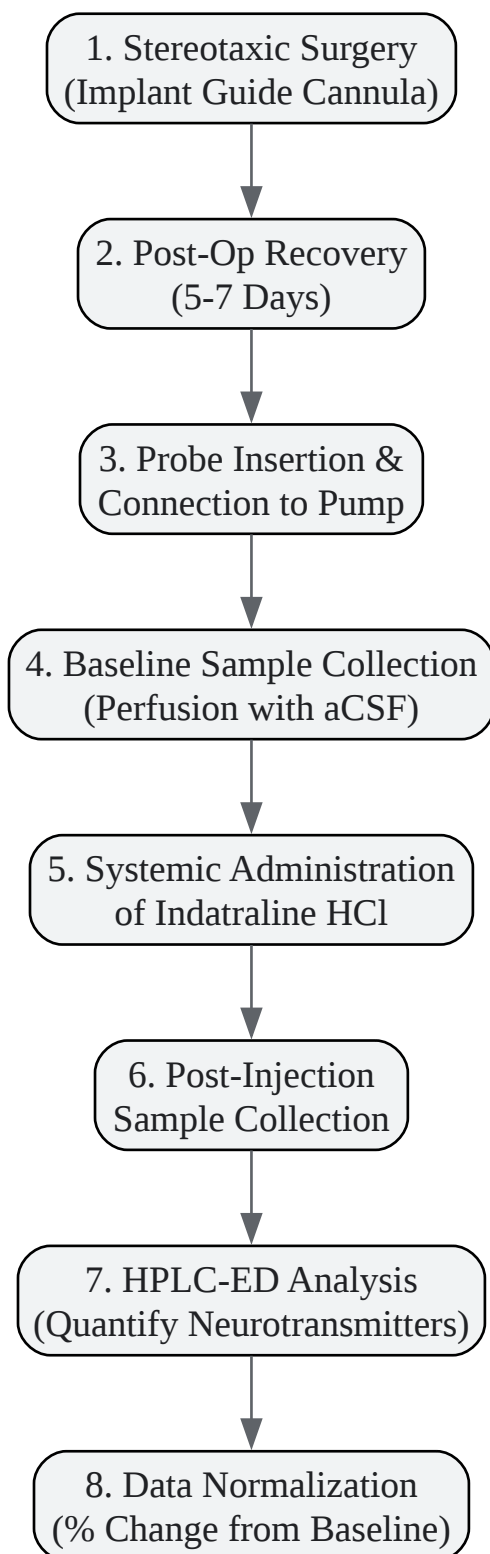
4. Sample Analysis:

- Immediately analyze samples or store them at -80°C .
- Inject a fixed volume of each dialysate sample into the HPLC-ED system.
- Separate monoamines using a reverse-phase column.
- Quantify the concentration of dopamine, serotonin, and norepinephrine based on the peak height or area compared to known standards.

5. Data Analysis:

- Calculate the average baseline concentration for each neurotransmitter.
- Express the post-injection data as a percentage change from the baseline average.

- Plot the percent change from baseline over time to visualize the neurochemical response to indatraline.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo microdialysis experiment with indatraline.

Application 3: Behavioral Pharmacology Studies

Indatraline is used in behavioral models to investigate the functional consequences of monoamine reuptake inhibition. Its cocaine-like discriminative effects and its ability to reduce cocaine self-administration make it a key tool in addiction research.^{[3][4]}

Summary of Behavioral Findings

Study Type	Animal Model	Indatraline Dosing	Key Findings	Reference
Cocaine Discrimination	Rhesus Monkeys	0.1 - 1.0 mg/kg	Dose-dependently substituted for cocaine, with effects lasting up to 24 hours.	[3]
Cocaine Self-Administration	Rhesus Monkeys	0.1 - 0.56 mg/kg/day (7 days)	Dose-dependently decreased cocaine self-administration. The highest dose nearly eliminated it.	[3]
Side Effects	Rhesus Monkeys	>0.1 mg/kg/day	Decreased food-maintained responding, produced behavioral stereotypies.	[3]
Reinstatement of Cocaine-Seeking	Rats	0.03 - 1.00 mg/kg	Reinstated extinguished cocaine-taking behavior, but was less efficacious than selective DAT inhibitors.	[11]

Experimental Protocol: Cocaine Self-Administration in Rhesus Monkeys

This protocol is a condensed representation of methods used to assess how a treatment medication like indatraline affects cocaine-taking behavior.[3]

1. Animal Training:

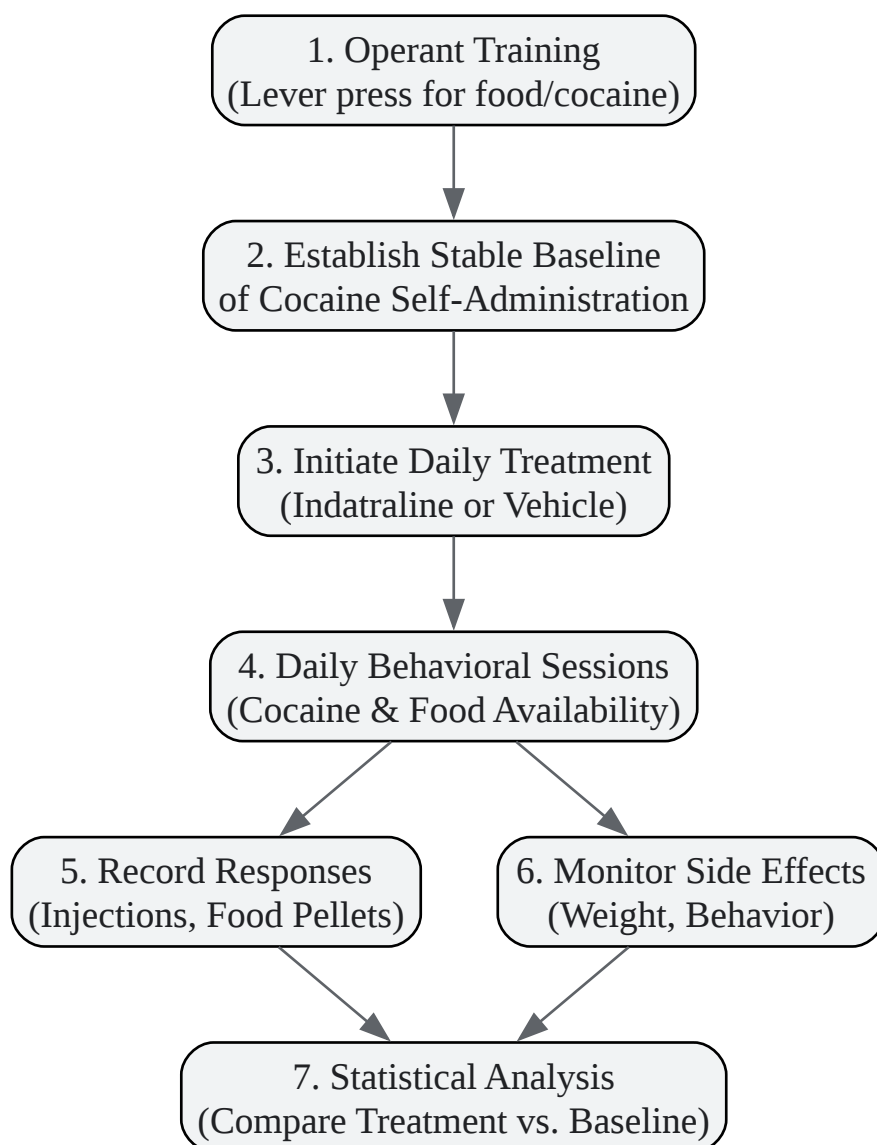
- Train food-restricted monkeys to press a lever for food pellets on a fixed-ratio (FR) schedule.
- Surgically implant an intravenous catheter.
- Train monkeys to self-administer cocaine (e.g., 0.032 mg/kg/injection) on an FR schedule during daily sessions. Sessions alternate between food and cocaine availability.

2. Experimental Procedure (Indatraline Treatment):

- Establish a stable baseline of cocaine self-administration over several days.
- Begin a 7-day treatment period with daily intramuscular injections of **indatraline hydrochloride** (e.g., 0.1 mg/kg/day) or vehicle.
- Continue the daily cocaine self-administration sessions throughout the treatment period.
- Record the number of cocaine injections self-administered each day.
- Monitor for side effects by measuring food-maintained responding on alternating days, body weight, and general behavior.

3. Data Analysis:

- Compare the average number of cocaine injections during the indatraline treatment period to the baseline period.
- Use statistical analysis (e.g., ANOVA) to determine if the reduction in cocaine self-administration is significant.
- Plot the cocaine dose-effect curve (if tested) before and during indatraline treatment to see if the curve is shifted.



[Click to download full resolution via product page](#)

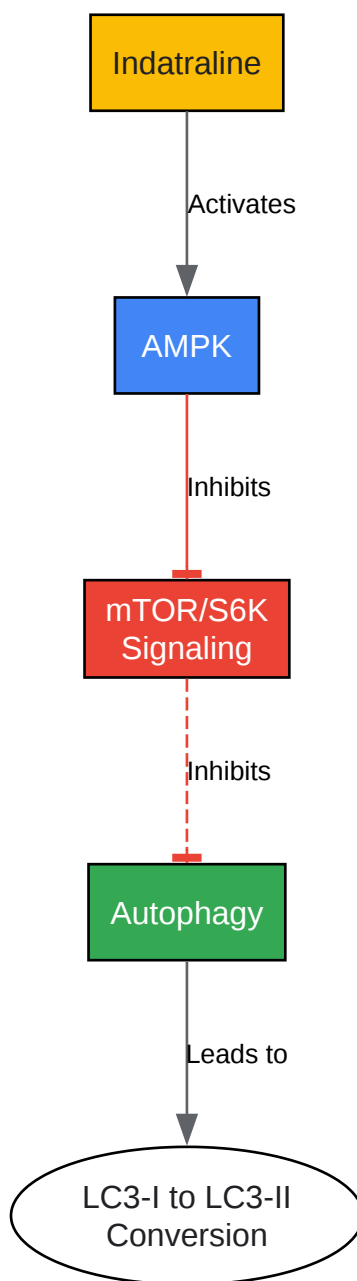
Caption: Workflow for a cocaine self-administration study with indatraline treatment.

Application 4: Cellular Signaling Pathway Analysis

Beyond its canonical role, indatraline has been shown to induce autophagy, a cellular recycling process. It achieves this by modulating the AMPK/mTOR/S6K signaling pathway, which is a central regulator of cell growth and metabolism.^[6]

Signaling Pathway: Indatraline-Induced Autophagy

Indatraline activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). Inhibition of mTORC1 derepresses the ULK1 complex, initiating the formation of the autophagosome. A key marker of this process is the conversion of the protein LC3-I to its lipidated form, LC3-II.



[Click to download full resolution via product page](#)

Caption: Indatraline induces autophagy by activating AMPK and inhibiting mTOR signaling.[6]

Experimental Protocol: Western Blot for LC3 Conversion

This protocol allows for the detection of autophagy by measuring the increase in the LC3-II/LC3-I ratio in cell culture.

1. Materials and Reagents:

- HeLa cells or other suitable cell line.[\[5\]](#)
- **Indatraline hydrochloride** stock solution.
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: Rabbit anti-LC3, Mouse anti- β -actin (loading control).
- Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse.
- Enhanced chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment:

- Culture HeLa cells to ~70% confluency.
- Treat cells with varying concentrations of indatraline (e.g., 0-5 μ M) for 24 hours.[\[5\]](#) A positive control (e.g., rapamycin) and vehicle control (DMSO) should be included.

3. Protein Extraction:

- Wash cells with ice-cold PBS.
- Lyse cells directly on the plate with ice-cold lysis buffer.

- Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 min at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.

4. Western Blotting:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE. LC3-I migrates at ~16 kDa and LC3-II at ~14 kDa.
- Transfer proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature in blocking buffer.
- Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
- Wash again and apply ECL substrate.
- Image the blot using a chemiluminescence detection system.
- Strip the membrane and re-probe with β-actin antibody as a loading control.

5. Data Analysis:

- Perform densitometry on the bands corresponding to LC3-I and LC3-II.
- Calculate the LC3-II/LC3-I ratio for each sample.
- Normalize the ratio to the loading control (β-actin).
- Compare the ratios across different treatment conditions to quantify the induction of autophagy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indatraline - Wikipedia [en.wikipedia.org]
- 2. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 3. Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neurochemical neutralization of amphetamine-type stimulants in rat brain by the indatraline analog (-)-HY038 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uva.theopenscholar.com [uva.theopenscholar.com]
- 11. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Indatraline Hydrochloride for Neurochemical Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671864#indatraline-hydrochloride-for-neurochemical-profiling-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com